6-phenyl-4,5-dihydropyridazin-3(2H)-one
Description
Overview of the Dihydropyridazinone Scaffold in Pharmaceutical Chemistry
The dihydropyridazinone scaffold is a prominent structural motif in pharmaceutical chemistry, recognized for its broad spectrum of biological activities. researchgate.netnih.gov This six-membered heterocyclic system containing two adjacent nitrogen atoms is considered a "privileged structure," a term for molecular frameworks that are able to bind to multiple biological targets. mdpi.comniper.gov.in The versatility of the pyridazinone ring allows for the development of compounds with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, anti-cancer, and anti-microbial agents. nih.gov
The significance of this scaffold is underscored by the existence of clinically used drugs such as Pimobendan and Levosimendan, which are utilized for their cardiotonic and vasodilator properties in the management of congestive heart failure. researchgate.net The ability of pyridazinone derivatives to act as phosphodiesterase (PDE) inhibitors, particularly PDE3 and PDE4, is a key mechanism behind their cardiovascular and anti-inflammatory effects. researchgate.netsarpublication.com
Recent discoveries have further expanded the understanding of this chemical class, with the identification of the first natural products containing a dihydropyridazinone ring through genome-mining approaches. nih.govacs.org This highlights the continued potential for discovering novel bioactive molecules based on this versatile scaffold.
Historical Context and Prior Research on Pyridazinone Derivatives
Research into pyridazinone derivatives has a rich history, with scientific interest spanning several decades. Initial investigations in the 1970s identified 6-phenyl-4,5-dihydropyridazin-3(2H)-ones as a series of compounds with hypotensive (blood pressure-lowering) activity. nih.gov This early work laid the foundation for subsequent explorations into the cardiovascular effects of this class of molecules.
In the 1990s, research expanded to include the investigation of pyridazinone derivatives as potential inhibitors of platelet aggregation, a key process in blood clotting. nih.gov The synthesis and evaluation of various analogs demonstrated the potential of these compounds in the development of antithrombotic agents.
More recent studies have delved deeper into the cardiotonic and vasodilatory properties of pyridazinone derivatives. nih.govnih.gov Researchers have synthesized and tested numerous compounds, leading to the identification of potent inodilators—agents that increase the force of heart muscle contraction while also widening blood vessels. nih.gov The synthesis of pyridazinone derivatives remains an active area of research, with a continuous effort to create novel compounds with enhanced biological activity. nih.govnih.govresearchgate.net
Rationale for Focused Investigation on 6-phenyl-4,5-dihydropyridazin-3(2H)-one
The specific compound this compound has emerged as a focal point for investigation due to its inherent pharmacological potential. researchgate.net The core structure itself has been identified as a promising starting point for the design of new therapeutic agents. The rationale for a focused investigation is supported by several key findings:
Broad Biological Activity: Derivatives of this compound have demonstrated a range of significant biological effects, including hypotensive, cardiotonic, inodilatory, and antiplatelet activities. nih.govnih.govnih.govnih.gov
Potent Derivatives: Specific modifications to the this compound scaffold have yielded compounds with high potency. For instance, certain derivatives exhibit vasorelaxant activity in the nanomolar range. nih.gov
Structural Versatility: The structure of this compound allows for chemical modifications at multiple positions, including the phenyl ring and the pyridazinone nucleus. This versatility enables the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
These factors provide a strong justification for a dedicated research program centered on this compound and its derivatives, with the goal of developing novel and effective therapeutic agents.
Research Objectives and Scope of the Academic Inquiry
A focused academic inquiry into this compound would be guided by a set of clear research objectives. The overarching goal would be to fully characterize the therapeutic potential of this chemical scaffold. The primary objectives would include:
Synthesis of Novel Derivatives: To design and synthesize a library of novel derivatives of this compound. This would involve introducing a variety of substituents on both the phenyl ring and the dihydropyridazinone core to explore a wide chemical space.
Comprehensive Pharmacological Evaluation: To conduct thorough in vitro and in vivo screening of the synthesized compounds to assess their biological activities. This would encompass a range of assays to evaluate their effects on cardiovascular parameters, inflammation, and other relevant biological processes.
Elucidation of Structure-Activity Relationships (SAR): To systematically analyze the relationship between the chemical structure of the derivatives and their observed biological activity. This would involve identifying the key structural features responsible for potency and selectivity.
Investigation of the Mechanism of Action: To determine the molecular targets and signaling pathways through which the active compounds exert their effects. This could involve enzyme inhibition assays, receptor binding studies, and other biochemical and molecular biology techniques.
Lead Optimization: To identify the most promising lead compounds from the synthesized library and further optimize their properties, such as potency, selectivity, and pharmacokinetic profiles, to enhance their potential as drug candidates.
The scope of such an inquiry would be multidisciplinary, integrating organic synthesis, medicinal chemistry, pharmacology, and computational modeling to advance the understanding and application of this compound in drug discovery.
Structure
2D Structure
Propriétés
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYMLDMYPAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287654 | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1011-46-7 | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 6 Phenyl 4,5 Dihydropyridazin 3 2h One
Established Synthetic Pathways for the 4,5-Dihydropyridazin-3(2H)-one Ring System
The construction of the 4,5-dihydropyridazin-3(2H)-one ring is a well-documented process in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.
Cyclocondensation Reactions from Beta-Aroylpropionic Acids
A primary and widely employed method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303). orientjchem.orgresearchgate.net This reaction is typically carried out by refluxing the β-aroylpropionic acid and hydrazine hydrate in an alcoholic solvent, such as ethanol. orientjchem.orgresearchgate.net The intermediate γ-keto acid undergoes condensation with hydrazine to form the desired dihydropyridazinone ring system. researchgate.net For instance, 6-phenyl-4,5-dihydropyridazin-3(2H)-one can be synthesized by refluxing 3-benzoylpropionic acid with hydrazine hydrate in ethanol. orientjchem.org The resulting solid product is often purified by recrystallization from ethanol. researchgate.net
This versatile method can be adapted to produce a variety of substituted pyridazinones by using appropriately substituted β-aroylpropionic acids. For example, the synthesis of 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one is achieved through the cyclization of the corresponding β-(aminophenyl) propionic acid with hydrazine hydrate. researchgate.net
Reactions Involving Succinic Anhydride (B1165640) and Hydrazine Derivatives
Another cornerstone in the synthesis of the 4,5-dihydropyridazin-3(2H)-one scaffold is the use of succinic anhydride as a starting material. This approach typically involves a two-step process. The first step is a Friedel-Crafts acylation of an aromatic compound, such as benzene (B151609), with succinic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. orientjchem.orgresearchgate.net This reaction yields a β-aroylpropionic acid.
The subsequent step involves the cyclization of the intermediate keto acid with hydrazine or its derivatives. nih.gov For example, β-benzoylpropionic acid, formed from the Friedel-Crafts reaction of benzene and succinic anhydride, can be reacted with hydrazine hydrate to yield this compound. orientjchem.orgresearchgate.net This methodology allows for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted benzene derivative in the initial Friedel-Crafts acylation step. researchgate.net
Alternative Synthetic Strategies for Core Structure Formation
Beyond the classical methods, alternative strategies for constructing the 4,5-dihydropyridazin-3(2H)-one core have been explored. One such approach involves the cyclocondensation of α-hydroxyimino-β-alkyl/arylimino-β-methylthioketones with hydrazine hydrate to produce substituted pyrazoles, which can be considered structural isomers of pyridazinones. documentsdelivered.comresearchgate.net Another method describes the synthesis of dihydropyrazole derivatives through the cyclocondensation of 3-(substituted)-N-phenyl-2-enamides with hydrazide derivatives. tsijournals.com
Functionalization Approaches at the 2-Position of this compound
The nitrogen atom at the 2-position of the this compound ring offers a prime site for chemical modification, enabling the synthesis of a diverse library of derivatives with varied pharmacological profiles.
N-Alkylation and N-Substitution Reactions
The secondary amine in the pyridazinone ring is amenable to N-alkylation and N-substitution reactions. These reactions are typically carried out by treating the parent pyridazinone with an appropriate alkylating or acylating agent in the presence of a base. For example, the N-benzoylation of this compound can be achieved by reacting it with benzoyl chloride in the presence of potassium carbonate in a suitable solvent like acetone. orientjchem.org
The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net Studies have shown that both N- and O-alkylation can occur, and the ratio of the products can be controlled by factors such as temperature and the steric bulk of the alkylating agent. researchgate.net
Mannich Base Formation
The hydrogen atom attached to the nitrogen at the 2-position can also participate in Mannich reactions. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, the pyridazinone), an aldehyde (commonly formaldehyde), and a secondary amine. nih.gov For instance, this compound can be refluxed with formaldehyde (B43269) and a secondary amine to yield the corresponding N-Mannich base. researchgate.net This reaction provides a straightforward route to introduce aminomethyl groups at the N-2 position, further expanding the chemical diversity of this scaffold.
Derivatization Strategies on the Phenyl Moiety
Modification of the phenyl ring at the 6-position of the dihydropyridazinone core is a common strategy to modulate the pharmacological profile of these compounds. These modifications are typically introduced by starting with a substituted benzene derivative, which then undergoes cyclization to form the desired pyridazinone.
A primary synthetic route involves the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride. This reaction yields a γ-keto acid, which is subsequently cyclized with hydrazine hydrate or a substituted hydrazine to form the 6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one. bohrium.comnih.gov
Table 1: Examples of Derivatization on the Phenyl Moiety
| Substituent on Phenyl Ring | Starting Benzene Derivative | Research Focus |
| 4-Acylamino | Acylanilide | Inodilating agents bohrium.comnih.gov |
| 4-Methanesulfonamido | Methanesulfonanilide | Inodilating agents bohrium.comnih.gov |
| 4-Methoxy-3-methyl | o-Cresyl methyl ether | General synthesis raco.cat |
| 4-Amino | Aniline (B41778) derivative | Synthon for further reactions mdpi.com |
| 4-Hydroxy | Phenol derivative | General synthesis rsc.org |
Research has demonstrated the synthesis of 6-(4-acylaminophenyl) and 6-(4-methanesulfonamidophenyl) derivatives. bohrium.comnih.gov For instance, the synthesis of 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one was achieved through the cyclization of the corresponding γ-keto acid with phenylhydrazine. nih.gov Similarly, derivatives with a 4-methoxy-3-methylphenyl substituent have been prepared by the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization. raco.cat
Furthermore, the preparation of 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one provides a versatile synthon for further functionalization, such as the synthesis of fused heterocyclic systems. mdpi.com The synthesis of hydroxyphenyl derivatives has also been reported, expanding the range of possible functional groups on the phenyl ring. rsc.org
Chemical Modifications and Transformations of the Dihydropyridazinone Ring
The dihydropyridazinone ring itself offers several sites for chemical modification, allowing for the introduction of diverse substituents and the construction of more complex fused ring systems.
The introduction of heteroatoms onto the dihydropyridazinone ring can significantly influence the molecule's properties. Bromination of the this compound ring at the 5-position has been achieved using bromine in glacial acetic acid. researchgate.net
Substitution at the nitrogen atom in the 2-position is also a common modification. For example, Mannich-type reactions involving the condensation of the parent pyridazinone with formaldehyde and a secondary amine can yield 2-[dialkylaminomethyl] derivatives. raco.cat
Stille-based cross-coupling reactions have been employed to introduce various substituents at the 5-position of the 6-phenyl-3(2H)-pyridazinone core, demonstrating a versatile method for C-C bond formation at this position. nih.gov
Table 2: Examples of Heteroatomic Substituent Introduction
| Position of Substitution | Reagents and Conditions | Resulting Derivative |
| 5-position | Bromine in glacial acetic acid | 5-Bromo-6-phenyl-3(2H)-pyridazinone researchgate.net |
| 2-position | Formaldehyde, secondary amine | 2-[Dialkylaminomethyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one raco.cat |
| 5-position | Organostannanes (Stille coupling) | 5-Substituted-6-phenyl-3(2H)-pyridazinones nih.gov |
| 3-position (thionation) | Phosphorus pentasulfide in pyridine (B92270) | 6-Phenyl-4,5-dihydropyridazine-3(2H)-thione nih.gov |
Additionally, the carbonyl group at the 3-position can be converted to a thiocarbonyl group. Treatment of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus pentasulfide in pyridine afforded the corresponding pyridazinethione derivative. nih.gov
The dihydropyridazinone ring can serve as a building block for the synthesis of fused heterocyclic systems through ring transformation and annulation reactions.
One notable example is the synthesis of pyridazino[4,5-d]pyridazine (B3350090) derivatives. These fused systems can be prepared from the condensation of appropriate precursors with hydrazine. asianpubs.org
Furthermore, the 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one synthon has been utilized to construct novel annelated systems. For instance, oxidative cyclization of the corresponding semicarbazone with selenium dioxide leads to the formation of a fused selenadiazole ring. mdpi.com Similarly, reaction with thionyl chloride can yield a fused thiadiazole ring system. mdpi.com
Inverse electron-demand Diels-Alder (IEDDA) reactions of tetrazines with alkenes provide a modern approach to constructing the 4,5-dihydropyridazin-3(2H)-one core, which can be further elaborated into polycyclic structures. nih.gov
Table 3: Examples of Ring Transformation and Annulation Reactions
| Starting Material Type | Reaction Type | Resulting Fused System |
| Dicarbonyl compounds and hydrazine | Condensation/Cyclization | Pyridazino[4,5-d]pyridazine asianpubs.org |
| 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one derivative | Oxidative Cyclization | Selenadiazolopyridazine mdpi.com |
| 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one derivative | Cyclization with thionyl chloride | Thiadiazolopyridazine mdpi.com |
| Tetrazines and alkenes | Inverse Electron-Demand Diels-Alder (IEDDA) | Polycyclic 4,5-dihydropyridazin-3(2H)-ones nih.gov |
These examples highlight the versatility of the this compound core for the development of complex heterocyclic structures with potential biological activities.
Pharmacological Activities and Biological Evaluation of 6 Phenyl 4,5 Dihydropyridazin 3 2h One Derivatives
Anti-inflammatory and Analgesic Properties
Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been the subject of numerous studies for their potential to alleviate pain and inflammation. Research has demonstrated that modifying this central scaffold can lead to compounds with significant analgesic and anti-inflammatory effects, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
A variety of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives have been synthesized and evaluated in vivo for their analgesic and anti-inflammatory activities. nih.gov In these studies, the analgesic effects were assessed using the phenylbenzoquinone-induced writhing test in mice, while anti-inflammatory properties were determined through the carrageenan-induced rat paw edema model. nih.gov One of the most potent compounds to emerge from this series was 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3), which exhibited strong analgesic and anti-inflammatory activity. nih.gov Notably, unlike many standard NSAIDs, these compounds did not show any significant ulcerogenic effects on the gastric mucosa. nih.gov
Further studies on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones also identified compounds with promising anti-inflammatory activity. nih.govtandfonline.com Similarly, the synthesis of 6-phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-one derivatives yielded molecules with significant analgesic properties when tested using the hot plate model, although their activity was less potent than the reference drug, aspirin. researchgate.net
The primary mechanism behind the anti-inflammatory and analgesic effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain. researchgate.netnih.gov Derivatives of this compound are believed to share this mechanism. researchgate.nettandfonline.com The analgesic activity of 6-phenyl-3(2H)-pyridazinone derivatives is suggested to stem from their ability to inhibit COX-1 and COX-2. researchgate.net
The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research has indicated that the pyridazinone nucleus is a valuable scaffold for developing such selective inhibitors. tandfonline.com While specific COX inhibition data for many this compound derivatives is still emerging, the structural similarities to known COX inhibitors and the observed biological activities strongly suggest their involvement in modulating the arachidonic acid cascade. nih.govtandfonline.com
The antinociceptive, or pain-relieving, effects of this compound derivatives have been evaluated using various established animal models. The phenylbenzoquinone-induced writhing assay is a common method used to screen for peripheral analgesic activity, which involves chemical irritation of the peritoneum. nih.gov The significant reduction in writhing behavior by certain pyridazinone derivatives in this test points to their ability to interfere with the signaling pathways of peripheral pain. nih.gov
Another method used is the hot plate test, which assesses central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. researchgate.net The activity of 6-phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones in this model indicates that these compounds can modulate the perception of pain within the central nervous system. researchgate.net While the precise central mechanisms are still under investigation, it is hypothesized that they may involve pathways beyond simple prostaglandin (B15479496) synthesis inhibition, potentially including interactions with other central pain-mediating systems. researchgate.netnih.gov
Anticancer Activity and Cellular Mechanisms
In addition to their anti-inflammatory and analgesic potential, derivatives of this compound have garnered significant attention as promising anticancer agents. nih.govbohrium.com Numerous studies have focused on synthesizing and evaluating these compounds against various human cancer cell lines, revealing potent antiproliferative and cytotoxic effects. nih.govnih.gov
A key strategy in modern cancer therapy is the development of inhibitors that target specific kinases involved in tumor growth and survival. bohrium.com The B-Raf kinase, a component of the RAS-RAF-MEK-ERK signaling pathway, is frequently mutated in various human cancers, making it an attractive therapeutic target. bohrium.comnih.gov
Researchers have successfully designed and synthesized phenyl dihydropyridazinone derivatives as potent B-Raf inhibitors. bohrium.comnih.gov Molecular modeling studies were used to optimize the interaction of these compounds with the B-Raf enzyme. nih.gov Several derivatives demonstrated high inhibitory activity against B-Raf, with some compounds showing greater potency than the established multi-kinase inhibitor, sorafenib. bohrium.comnih.gov
| Compound | B-Raf Inhibition IC₅₀ (nM) |
|---|---|
| Sorafenib (Reference) | 44.05 |
| 8b | 24.79 |
| 8a-d (range) | 24.97 - 44.60 |
| 7f-h (range) | 70.65 - 84.14 |
Data sourced from Bioorganic Chemistry, 2020. bohrium.comnih.gov
The anticancer effects of this compound derivatives are mediated through the disruption of fundamental cellular processes in cancer cells, including cell cycle progression and the induction of programmed cell death (apoptosis). nih.govnih.gov
The potent B-Raf inhibitor, compound 8b, was found to induce cell cycle arrest at the G2-M phase in MCF-7 breast cancer cells. bohrium.comnih.gov This blockade of cell division prevents the proliferation of cancer cells. Furthermore, treatment with this compound led to a significant increase in both early and late-stage apoptosis, indicating that it effectively triggers the self-destruction of cancer cells. bohrium.comnih.gov Other studies have shown that some pyridazinone derivatives can induce apoptosis through mechanisms involving oxidative stress, evidenced by the release of hydrogen peroxide and the upregulation of pro-apoptotic proteins like Bax. unich.it
The anticancer potential of this compound derivatives has been demonstrated across a wide spectrum of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, revealing significant growth inhibition (GI₅₀) at low concentrations. nih.govnih.gov
For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones showed remarkable activity. nih.gov Compound 2h from this series was particularly potent against the SR (leukemia) and NCI-H522 (non-small cell lung cancer) cell lines, with a GI₅₀ value of less than 0.1 μM. nih.gov This compound also displayed broad-spectrum activity against multiple cancer types. nih.gov Another study highlighted compound 8b, which showed potent activity against the PC-3 prostate cancer cell line with an IC₅₀ value of 7.83 µM. bohrium.comnih.gov
| Compound | Cancer Cell Line | Activity (GI₅₀ or IC₅₀) | Cancer Type |
|---|---|---|---|
| 2g | HL-60 (TB) | < 2 µM | Leukemia |
| 2g | SR | < 2 µM | Leukemia |
| 2g | NCI-H522 | < 2 µM | Non-Small-Cell Lung Cancer |
| 2g | BT-549 | < 2 µM | Breast Cancer |
| 2h | SR | < 0.1 µM | Leukemia |
| 2h | NCI-H522 | < 0.1 µM | Non-Small Cell Lung Cancer |
| 2h | MCF7 | < 1.0 µM | Breast Cancer |
| 2h | HCT-116 | < 1.0 µM | Colon Cancer |
| 2h | MALME-3M | < 1.0 µM | Melanoma |
| 8b | PC-3 | 7.83 µM | Prostate Cancer |
Data compiled from multiple sources. nih.govbohrium.comnih.govnih.gov
Antimicrobial Spectrum and Efficacy
Derivatives of this compound have been investigated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.
The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and evaluated for their antimicrobial properties. nih.gov Among these, compound 10h , which incorporates a carbonyl group in a benzoylthiourea (B1224501) moiety, showed notable antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov
In another study, a series of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones were synthesized and evaluated for their in vitro antibacterial activity, showing mild to potent effects compared to reference standards. nih.gov Further research on related structures, such as annelated 1,2,3-thiadiazoles derived from a pyridazinone synthon, also explored their antimicrobial activity using the disk diffusion method. mdpi.com These studies underscore the potential of the pyridazinone core in developing new antibacterial agents.
| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Compound 10h (Benzoylthiourea derivative) | Staphylococcus aureus | 16 | nih.gov |
The antifungal properties of this compound derivatives have been well-documented. Several studies have reported their efficacy against various fungal strains. For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized, with a fair number of these compounds showing good antifungal activity. tandfonline.com
One study focused on diarylurea derivatives of pyridazinone found that compound 8g , a phenylthiourea (B91264) derivative, was the most promising antifungal agent against Candida albicans, exhibiting an MIC value of 16 μg/mL. nih.gov Another investigation into 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed weak to good antifungal activities at a concentration of 50 μg/mL. nih.gov Specifically, compounds 3h , 7b , and 7c showed good activity against Gibberella zeae (inhibition of 50.3%, 57.9%, and 60.5%, respectively), while compounds 3e and 3h were effective against Fusarium oxysporum (inhibition of 53.2% and 50.9%, respectively). nih.gov Additionally, synthesized 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones showed a range of antifungal activities from mild to potent. nih.gov
| Compound Series/Name | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Compound 8g (Phenylthiourea derivative) | Candida albicans | MIC: 16 μg/mL | nih.gov |
| Compound 3h | Gibberella zeae | 50.3% inhibition at 50 μg/mL | nih.gov |
| Compound 7b | Gibberella zeae | 57.9% inhibition at 50 μg/mL | nih.gov |
| Compound 7c | Gibberella zeae | 60.5% inhibition at 50 μg/mL | nih.gov |
| Compound 3e | Fusarium oxysporum | 53.2% inhibition at 50 μg/mL | nih.gov |
| Compound 3h | Fusarium oxysporum | 50.9% inhibition at 50 μg/mL | nih.gov |
Derivatives of the this compound core have been synthesized and evaluated as potential antitubercular agents. One study involved the synthesis of two series of 4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives and their evaluation against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. eurekaselect.combenthamdirect.com The results showed that most of the synthesized compounds had less antitubercular activity than the reference drugs, streptomycin (B1217042) (MIC 6.25 µg/mL) and pyrazinamide (B1679903) (MIC 3.125 µg/mL). eurekaselect.combenthamdirect.com However, compound 3e (6-(4-chlorophenyl)-4-(4-fluorobenzylidene)-4,5-dihydropyridazin-3(2H)-one) was found to be as effective as streptomycin, although it was less effective than pyrazinamide. eurekaselect.combenthamdirect.com
Another study on 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones also investigated their in vitro antitubercular activity, with results indicating a range of potencies. nih.gov These findings suggest that the pyridazinone structure is a viable starting point for developing new antitubercular drugs. neuroquantology.com
| Compound | Activity against M. tuberculosis H37Rv (MIC) | Reference |
|---|---|---|
| Compound 3e | 6.25 µg/mL | eurekaselect.combenthamdirect.com |
| Streptomycin (Reference) | 6.25 µg/mL | eurekaselect.combenthamdirect.com |
| Pyrazinamide (Reference) | 3.125 µg/mL | eurekaselect.combenthamdirect.com |
Cardiovascular System Effects
The this compound framework is a key component of several compounds designed to act on the cardiovascular system, exhibiting both cardiotonic and vasorelaxant properties.
The 4,5-dihydro-3(2H)-pyridazinone structure is recognized for its positive inotropic (force of contraction) effects, making it a target for the development of treatments for congestive heart failure. nih.gov These compounds often function as phosphodiesterase inhibitors. nih.govnih.gov Research into 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones identified them as novel positive inotropic agents. nih.gov The structure-activity relationships of these pyridazinone derivatives have been compared to other related heterocyclic systems to optimize their inotropic activity. nih.gov
A study focused on 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones evaluated them as potent inodilating agents, which combine both positive inotropic and vasodilatory actions. nih.gov The derivatives were tested for their cardiotonic activity on isolated rat atria. nih.gov One particular derivative, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (7) , demonstrated significant inodilatory properties. nih.gov
In addition to their cardiotonic effects, many pyridazinone derivatives exhibit vasorelaxant properties. In a study evaluating 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones, the vasorelaxant activity was assessed using descending thoracic aortic rings from Wistar rats that were pre-contracted with phenylephrine. nih.gov The compound 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (7) showed vasorelaxant activity in the nanomolar range, with an IC50 value of 0.08 ± 0.01 µmol/L, indicating potent vasorelaxant properties. nih.gov This highlights the dual action of certain derivatives on both the heart and vasculature.
| Compound | Activity | IC50 (μmol/L) | Reference |
|---|---|---|---|
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (7) | Vasorelaxant | 0.08 ± 0.01 | nih.gov |
Antihypertensive Actions
Derivatives of this compound have been investigated for their potential to lower blood pressure. A series of 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones were synthesized and evaluated for their oral antihypertensive activity in rats. nih.gov Among these, compounds with an amino or acetylamino group at the 4-position of the phenyl ring, namely 6-(4-aminophenyl)-5-hydroxymethyl-4,5-dihydropyridazin-3(2H)-one and 6-(4-acetylaminophenyl)-5-hydroxymethyl-4,5-dihydropyridazin-3(2H)-one, were found to cause a significant decrease in systolic blood pressure. nih.gov
Further studies have explored the introduction of various heterocyclic rings at the 6-position of the pyridazine (B1198779) nucleus. nih.gov When compared with the known antihypertensive agent dihydralazine (B103709), 6-imidazol-1-yl derivatives showed notable activity. nih.gov Specifically, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be 4.9 times more active than dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov The vasorelaxant activity of 6-phenyl-4,5-dihydro-3(2H)-one derivatives has also been noted as a potential mechanism for their antihypertensive effects. researchgate.net One derivative, 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibited vasorelaxant activity in the nanomolar range. researchgate.net
Table 1: Antihypertensive Activity of this compound Derivatives
| Compound Name | Modification | Observation |
|---|---|---|
| 6-(4-aminophenyl)-5-hydroxymethyl-4,5-dihydropyridazin-3(2H)-one | 4-amino and 5-hydroxymethyl substitution | High decrease in systolic blood pressure in rats. nih.gov |
| 6-(4-acetylaminophenyl)-5-hydroxymethyl-4,5-dihydropyridazin-3(2H)-one | 4-acetylamino and 5-hydroxymethyl substitution | High decrease in systolic blood pressure in rats. nih.gov |
| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | 6-(2-methylimidazol-1-yl) and 3-hydrazino substitution | 4.9 times the activity of dihydralazine in spontaneously hypertensive rats. nih.gov |
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | N-phenyl and 6-(4-methanesulfonamidophenyl) substitution | Significant inodilatory and vasorelaxant properties. researchgate.netsarpublication.com |
Central Nervous System Activities
The this compound core has been a fruitful template for the development of novel anticonvulsant agents. nih.gov Extensive research has demonstrated that substitutions on the phenyl ring play a crucial role in the anticonvulsant activity of these compounds. nih.gov A study involving fourteen 6-(substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinones, screened for their ability to antagonize maximal electroshock seizures (MES) in mice, revealed important structure-activity relationships. nih.gov It was concluded that a higher hydrophobic parameter of the substituent on the phenyl ring and the presence of an electron-withdrawing group were associated with more potent anticonvulsant activity. nih.gov The derivative 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone was identified as the most potent compound in this series. nih.gov
Another study synthesized two series of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one and 4-benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-(2H)-ones and evaluated their anticonvulsant potential against MES-induced convulsions. openpharmaceuticalsciencesjournal.com The compounds 4-(4-hydroxy-3-methoxy-benzylidene)-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one and another derivative exhibited the highest anticonvulsant activities in this model. openpharmaceuticalsciencesjournal.com
Table 2: Anticonvulsant Activity of this compound Derivatives
| Compound Name | Modification | Key Finding |
|---|---|---|
| 6-(2',4'-dichlorophenyl)-3(2H)-pyridazinone | 2',4'-dichloro substitution on the phenyl ring | Most potent anticonvulsant in its series against MES. nih.gov |
| 4-(4-hydroxy-3-methoxy-benzylidene)-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one | 4-benzylidene and 6-(4-methyl-phenyl) substitution | Exhibited high anticonvulsant activity against MES. openpharmaceuticalsciencesjournal.com |
The therapeutic potential of this compound derivatives extends to antidepressant effects. While direct studies on this specific scaffold are emerging, related structures have shown promise. For instance, a series of 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines, which share a similar structural motif, were found to possess potent antidepressant activity in animal models. nih.gov The most active of these, 2-[(methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine, was significantly more potent than standard tricyclic antidepressants in reversing reserpine-induced hypothermia. nih.gov Another study on thiophene (B33073) derivatives also highlighted the potential for compounds with related structures to exhibit antidepressant activity. nih.gov The structural similarities suggest that the 6-phenyl-pyridazinone core could be a valuable starting point for designing new antidepressant drugs. researchgate.net
Table 3: Antidepressant Activity of Related Phenyl-Substituted Heterocycles
| Compound Name | Core Structure | Observation |
|---|---|---|
| 2-[(methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine | 5-phenyl-tetrahydropyrimidine | Considerably more potent than tricyclic antidepressants in reversing reserpine-induced hypothermia. nih.gov |
| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | 5-phenyl-dihydrotetrazolothienopyridine | Showed the highest antidepressant activity in its series in the forced swim test and tail suspension test. nih.gov |
Other Pharmacological Relevances
Derivatives of this compound have demonstrated significant activity as inhibitors of platelet aggregation. A series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones were synthesized and evaluated, with the 4-methylsulfoxide derivative being the most potent, showing an IC50 of 1.2 microM. nih.gov Structure-activity relationship studies indicated that an electronegative substituent at position 4 and an acetyl group at position 5 of the pyridazine ring are important for potent antiplatelet aggregation activity. nih.gov
In another study, 6-[4-(substituted amino acetamido-phenyl)]-4,5-dihydro-3(2H)-pyridazinones were designed and synthesized, with their antiplatelet aggregative activity confirmed through in vitro pharmacological tests. Furthermore, 6-(4-Morpholino-phenyl)-4,5-dihydro-2H-pyridazine-3-ones have been identified as potent platelet aggregation inhibitors. documentsdelivered.com
In addition to their antihypertensive effects, a series of 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones were also evaluated for their antithrombotic activity. nih.gov All the tested compounds in this series displayed an antithrombotic activity that was comparable to or greater than that of acetylsalicylic acid (ASA). nih.gov This dual activity makes these compounds particularly interesting for further development. The antithrombotic potential has also been noted for 6-(4-Morpholino-phenyl)-4,5-dihydro-2H-pyridazine-3-ones. documentsdelivered.com
Table 4: Antiplatelet and Antithrombotic Activity of this compound Derivatives
| Compound Class | Activity | Key Finding |
|---|---|---|
| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones | Antiplatelet Aggregation | The 4-methylsulfoxide derivative was the most potent with an IC50 of 1.2 microM. nih.gov |
| 6-[4-(substituted amino acetamido-phenyl)]-4,5-dihydro-3(2H)-pyridazinones | Antiplatelet Aggregation | Showed antiplatelet aggregative activity in vitro. |
| 6-(4-Morpholino-phenyl)-4,5-dihydro-2H-pyridazine-3-ones | Antiplatelet Aggregation & Antithrombotic | Identified as potent inhibitors of platelet aggregation and as antithrombotic agents. documentsdelivered.com |
| 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones | Antithrombotic | Displayed activity comparable to or greater than acetylsalicylic acid (ASA). nih.gov |
Structure Activity Relationship Sar Studies of 6 Phenyl 4,5 Dihydropyridazin 3 2h One Analogs
Influence of Substituents on the Phenyl Ring on Biological Efficacy
The nature, position, and electronic properties of substituents on the 6-phenyl ring play a pivotal role in modulating the biological activity of 6-phenyl-4,5-dihydropyridazin-3(2H)-one analogs. These modifications can significantly impact the compound's affinity for its biological target, as well as its pharmacokinetic profile.
Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents on the phenyl ring are critical determinants of biological activity. The interplay between these factors can either enhance or diminish the efficacy of the compounds.
Steric Effects: The size and spatial arrangement of substituents on the phenyl ring can influence how the molecule fits into the binding pocket of its receptor. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to anchor the molecule effectively. The substitution pattern on the phenyl ring, including the presence of single or multiple substituents, can significantly alter the conformational preferences of the molecule, which in turn affects its biological activity.
The following table summarizes the anti-cancer and anti-inflammatory activities of some 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one analogs, highlighting the influence of different substituents on the phenyl ring.
| Compound ID | 6-Aryl Substituent | Biological Activity | Reference |
| 2c | 4-Chlorophenyl | Promising anti-inflammatory activity | 1 |
| 2f | 3,4-Dimethoxyphenyl | Promising anti-inflammatory activity | 1 |
| 2g | 3,4,5-Trimethoxyphenyl | High anti-cancer activity against various cell lines | 1, nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGi5mt8ffbigf_RMFlemfNDsV4iJVxED_XxHCQLY3FHxEDcHRFCWaMaFgRnDbOWj4_3_yeKGHMYOySDMli0DwTuWh6m4nksbzd-FP9txvJbzsGCVwBGg_GVdPDtgaiFuYlh6IU%3D) |
Positional Effects of Functional Groups
For example, in studies of cardiotonic agents based on the this compound scaffold, the substitution pattern on the N-phenylacetyl group attached to the core structure was found to be critical.3 While this is not a direct substitution on the 6-phenyl ring, it highlights the importance of the spatial arrangement of functional groups in related analogs. In a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, the substitution pattern on the 6-aryl group significantly influenced their anti-cancer and anti-inflammatory properties.1, nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGi5mt8ffbigf_RMFlemfNDsV4iJVxED_XxHCQLY3FHxEDcHRFCWaMaFgRnDbOWj4_3_yeKGHMYOySDMli0DwTuWh6m4nksbzd-FP9txvJbzsGCVwBGg_GVdPDtgaiFuYlh6IU%3D) For instance, the compound with a 3,4,5-trimethoxyphenyl group at the 6-position exhibited potent and broad-spectrum anti-cancer activity.1 This suggests that a specific substitution pattern, in this case, trimethoxy substitution at the 3, 4, and 5 positions, is highly favorable for this particular biological activity.
The following table illustrates the impact of substituent position on the biological activity of selected 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one analogs.
| Compound ID | 6-Aryl Substituent | Notable Biological Activity | Reference |
| 2c | 4-Chlorophenyl | Promising anti-inflammatory activity | 1 |
| 2f | 3,4-Dimethoxyphenyl | Promising anti-inflammatory activity | 1 |
| 2g | 3,4,5-Trimethoxyphenyl | High anti-cancer activity | 1, nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGi5mt8ffbigf_RMFlemfNDsV4iJVxED_XxHCQLY3FHxEDcHRFCWaMaFgRnDbOWj4_3_yeKGHMYOySDMli0DwTuWh6m4nksbzd-FP9txvJbzsGCVwBGg_GVdPDtgaiFuYlh6IU%3D) |
Role of N-Substitutions at the 2-Position in Modulating Bioactivity
Studies on 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as inodilators have demonstrated the significant impact of N-2 substitution.4, mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9Xl5L0MX2qDjURhLT-PNKNozmEI8i9-lhKbO6pEucWhHHm-TmPbYEN-Kun4cVBjAdHP1P8zUNdNhelcuSbAPj5rKrfPBlpeUwo6mI4hFQABuCpOK_RJw1zwtAkJym4qpkIbw%3D) For instance, the introduction of a phenyl group at the 2-position, in conjunction with a methanesulfonamidophenyl group at the 6-position, resulted in a compound with significant inodilatory properties and potent vasorelaxant activity.4, mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9Xl5L0MX2qDjURhLT-PNKNozmEI8i9-lhKbO6pEucWhHHm-TmPbYEN-Kun4cVBjAdHP1P8zUNdNhelcuSbAPj5rKrfPBlpeUwo6mI4hFQABuCpOK_RJw1zwtAkJym4qpkIbw%3D) This highlights the importance of an aryl substituent at the N-2 position for this specific activity. The nature of the substituent at the N-2 position can also influence the compound's selectivity for different biological targets.
The following table presents data on the vasorelaxant activity of N-2 substituted 6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones.
| Compound ID | N-2 Substituent | 6-Phenyl Substituent | Vasorelaxant Activity (IC50, µM) | Reference |
| 7 | Phenyl | 4-Methanesulfonamidophenyl | 0.08 | 4, mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9Xl5L0MX2qDjURhLT-PNKNozmEI8i9-lhKbO6pEucWhHHm-TmPbYEN-Kun4cVBjAdHP1P8zUNdNhelcuSbAPj5rKrfPBlpeUwo6mI4hFQABuCpOK_RJw1zwtAkJym4qpkIbw%3D) |
Conformational Factors and Their Contribution to Ligand-Receptor Interactions
The three-dimensional conformation of this compound analogs is a critical factor that dictates their interaction with biological receptors. The flexibility or rigidity of the molecule, as well as the spatial orientation of its key functional groups, determines the strength and specificity of the ligand-receptor binding.
Molecular modeling and conformational analysis studies, while not always performed on the exact parent compound, provide valuable insights into the conformational preferences of the dihydropyridazinone ring system. Docking studies of related pyridazinone derivatives into the active sites of enzymes have shown that the pyridazinone moiety can adopt specific orientations to engage in key interactions, such as hydrogen bonding and hydrophobic interactions.1 For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, the pyridazinone moiety of certain analogs was found to be directed towards a hydrophobic pocket in the enzyme's active site.1
Computational and in Silico Investigations on 6 Phenyl 4,5 Dihydropyridazin 3 2h One
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking studies on derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have successfully predicted their binding capabilities with various protein targets. For instance, a study involving 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one investigated its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. mdpi.com The docking analysis revealed a strong binding affinity, indicating that the compound fits well within the active site of the enzyme. mdpi.com
The accuracy of docking algorithms is crucial, as it reflects their ability to determine the conformation and alignment of a ligand relative to a protein. nih.gov The scoring function then predicts the binding affinity, providing a quantitative measure of the interaction strength. nih.gov In the case of the 2-butyl derivative, the calculated binding energy suggested a stable and favorable interaction with COX-2. mdpi.com Similarly, other studies on related pyridazinone structures have shown high binding affinities against targets like the PI3Kα enzyme, which is implicated in cancer. mdpi.com
Table 1: Molecular Docking Results for a this compound Derivative
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Cyclooxygenase-2 (COX-2) | -9.1 | ARG 120, TYR 355, GLU 524, SER 530 | mdpi.com |
The true power of molecular docking lies in its ability to explain biological activity at a molecular level. By visualizing the interactions between the ligand and the protein, researchers can understand why a compound is active. For the 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative, the docking pose showed that the phenyl ring and the pyridazinone core fit into a hydrophobic pocket of the COX-2 active site. mdpi.com Crucially, it formed key hydrogen bonds with amino acid residues like TYR 355 and SER 530, which are known to be critical for the inhibitory activity of many COX-2 inhibitors. mdpi.com
This detailed interaction map helps rationalize the compound's potent inhibitory activity observed in in vitro assays. mdpi.com The ability to form specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with key residues in the active site is a hallmark of effective enzyme inhibitors. mdpi.com These computational insights are invaluable for structure-activity relationship (SAR) studies, allowing chemists to design new derivatives with improved potency and selectivity. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. These properties are intrinsically linked to the molecule's reactivity and its ability to interact with biological systems. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For derivatives of the this compound scaffold, DFT calculations have shown a relatively low energy gap, which suggests high chemical reactivity. mdpi.commdpi.com A small HOMO-LUMO gap implies that the molecule can be easily excited, facilitating its participation in chemical reactions and interactions with biological targets. mdpi.com
Table 2: Frontier Molecular Orbital Energies for a Pyridazinone Derivative
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO (2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone) | -5.32 | mdpi.com |
| ELUMO (2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone) | -1.80 | mdpi.com |
| Energy Gap (ΔE) | 3.52 | mdpi.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue-colored areas represent positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.in
MEP analysis of pyridazinone derivatives reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O), making it a primary site for hydrogen bonding and electrophilic interactions. mdpi.comresearchgate.net Conversely, the hydrogen atoms, particularly the N-H proton on the pyridazinone ring, show a positive potential, identifying them as potential hydrogen bond donors. mdpi.comresearchgate.net This information is highly complementary to molecular docking studies, as it helps to predict which parts of the molecule are most likely to engage in specific types of interactions with a protein's active site. mdpi.com
A molecule with high hardness and a large HOMO-LUMO gap is considered "hard" and less reactive, whereas a molecule with low hardness is "soft" and more reactive. mdpi.com Calculations for pyridazinone derivatives generally indicate they are relatively soft molecules, which aligns with the findings from FMO analysis and suggests high reactivity. mdpi.com The electrophilicity index points towards the molecule's capacity to act as an electrophile in reactions, which can be relevant for its biological mechanism of action. mdpi.com
Table 3: Global Reactivity Descriptors for a Pyridazinone Derivative
| Descriptor | Definition | Calculated Value (eV) for 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Reference |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.56 | mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.76 | mdpi.com |
| Global Softness (σ) | 1/η | 0.57 | mdpi.com |
| Global Electrophilicity Index (ω) | χ2 / (2η) | 3.60 | mdpi.com |
Ligand-Based and Structure-Based Drug Design Approaches
The this compound core serves as a versatile template in both ligand-based and structure-based drug design strategies. wjarr.comnih.gov These computational approaches aim to identify and optimize novel drug candidates by understanding the relationship between a molecule's structure and its biological activity.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that bind to the target. Researchers analyze a series of active compounds built on the dihydropyridazinone scaffold to identify common structural features, known as a pharmacophore, that are essential for their biological activity. For instance, various derivatives have been synthesized and evaluated for cardiotonic and vasorelaxant activities, allowing for the establishment of structure-activity relationships (SAR). researchgate.netnih.gov By modifying substituents on the phenyl ring or at the N2 position of the pyridazinone core, chemists can tune the compound's properties to enhance its desired effect.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, SBDD becomes a powerful tool. wjarr.com Molecular docking, a key SBDD technique, predicts how a ligand fits into the active site of a protein and estimates the binding affinity. wjarr.comresearchgate.net This allows for the rational design of molecules that can interact optimally with the target. For example, molecular docking studies have been crucial in developing this compound derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com These studies assess the binding capability of newly designed compounds within the COX-2 active site, guiding the synthesis of more potent and selective inhibitors. mdpi.com
The table below illustrates how the this compound scaffold has been utilized in designing compounds for various therapeutic targets.
| Derivative Class | Design Approach Highlight | Therapeutic Target | Reported Activity |
|---|---|---|---|
| 2-Substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones | SAR established by modifying the substituent at the N2 position. | Phosphodiesterases, ion channels | Inodilator, Vasorelaxant nih.gov |
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Structure-based design using molecular docking to predict binding. | Cyclooxygenase-2 (COX-2) | COX-2 Inhibitor mdpi.com |
| 6-(4-Acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones | Ligand-based design focusing on substitutions on the phenyl ring. | Cardiovascular system targets | Cardiotonic nih.gov |
| Hypothetical Dihydropyridazin-3(2H)-one Analogs | Structure-based virtual screening against various microbial enzymes. | Fungal, bacterial, and helminthic proteins | Antimicrobial (predicted) wjarr.com |
In Silico Physicochemical and Pharmacokinetic Parameter Prediction
Beyond designing for efficacy, computational tools are vital for predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its viability as a drug. nih.govsciepub.com These in silico predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the time and cost associated with experimental testing.
Key parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. These rules suggest that orally active drugs generally have:
A molecular weight (MW) of ≤ 500 daltons
A lipophilicity value (LogP) of ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
For the derivative 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, in silico analysis has been performed to calculate its physicochemical and pharmacokinetic parameters, revealing a promising profile for a potential COX-2 inhibitor. mdpi.com Such analyses provide insights into a compound's likely solubility, membrane permeability, and metabolic stability.
The following table presents computationally predicted physicochemical and ADME-related properties for this compound and a representative derivative.
| Parameter | This compound | 6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one | Significance |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | C₁₁H₁₂N₂O | Basic identity of the molecule |
| Molecular Weight (g/mol) | 174.19 | 188.23 | Influences absorption and distribution |
| XlogP (Lipophilicity) | 0.9 | 1.0 | Affects solubility and membrane permeability uni.lu |
| Hydrogen Bond Donors | 1 | 1 | Influences binding and solubility |
| Hydrogen Bond Acceptors | 2 | 2 | Influences binding and solubility |
| Topological Polar Surface Area (TPSA) (Ų) | 49.8 | 49.8 | Predicts transport properties (e.g., intestinal absorption) |
| Lipinski's Rule Violations | 0 | 0 | Indicates good potential for oral bioavailability |
These computational predictions suggest that the this compound scaffold possesses a favorable foundation for developing orally bioavailable drugs. nih.gov
Emerging Trends and Future Perspectives in 6 Phenyl 4,5 Dihydropyridazin 3 2h One Research
Rational Design of Next-Generation Analogues
The rational design of next-generation analogues of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is a key focus of current research, aiming to enhance therapeutic efficacy and selectivity. By systematically modifying the core structure, scientists are developing new compounds with improved pharmacological profiles.
One approach involves the synthesis of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones. These modifications are intended to create potent inodilating agents. For instance, the introduction of different 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains at position 2 of the pyridazinone core, followed by cyclization, has been explored. Additionally, replacing the phenyl ring at position 6 with various other phenyl rings has been a strategy to develop a comprehensive structure-activity relationship (SAR) for these new compounds. nih.gov
Another strategy focuses on creating analogues as potential blood platelet aggregation inhibitors. For example, a 4,5-diaryl pyridazin-3-one, an analogue of imazodan (B1195180) and CI-930, was prepared from a chalcone (B49325) precursor. nih.gov This compound, 6-[(4-imidazol-1-yl)-phenyl]-4-phenyl-4,5-dihydro-2H-pyridazin-3-one, demonstrated significant inhibition of PAF-acether induced blood platelet aggregation in vitro. nih.gov
Furthermore, the development of pyridazinone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors is an active area of research. The synthesis of 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound and n-butyl bromide has been reported, with molecular docking studies confirming its potential as a COX-2 inhibitor. mdpi.com
The table below summarizes some of the rationally designed analogues and their activities:
| Compound Name | Modification | Target/Activity | Reference |
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Substitution at position 2 and 6 | Inodilator, Vasorelaxant | nih.gov |
| 6-[(4-imidazol-1-yl)-phenyl]-4-phenyl-4,5-dihydro-2H-pyridazin-3-one | Diaryl substitution | Platelet aggregation inhibitor | nih.gov |
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Alkyl substitution at position 2 | COX-2 inhibitor | mdpi.com |
| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | Morpholinomethyl substitution at position 2 | Antihypertensive | nih.gov |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is an emerging trend in drug discovery. This approach is particularly relevant for complex diseases. For this compound and its derivatives, research is moving towards creating multi-target-directed ligands (MTDLs). nih.gov
One area of exploration is the development of dual-function molecules. For example, researchers are designing pyridazinone derivatives that not only possess cardiotonic activity but also exhibit vasorelaxant properties. nih.gov This dual action could be beneficial in treating cardiovascular conditions where both effects are desirable.
Another application of polypharmacology for this class of compounds is in the development of agents for neurodegenerative diseases like Alzheimer's. The MTDL strategy aims to design molecules that can act on multiple pathological pathways of the disease. nih.gov While direct examples for this compound are still emerging, the core scaffold is being investigated for its potential to be incorporated into such multi-targeted drugs.
The development of compounds with both anti-inflammatory and analgesic properties is another avenue being explored. By targeting enzymes like COX-2 while potentially modulating other inflammatory pathways, pyridazinone derivatives could offer a broader spectrum of activity. mdpi.com
Advanced Synthetic Methodologies for Sustainable Production
The synthesis of this compound and its analogues has traditionally involved multi-step procedures. However, there is a growing emphasis on developing more advanced and sustainable synthetic methodologies.
A common synthetic route involves the Friedel-Crafts acylation of an appropriate aniline (B41778) derivative with succinic anhydride (B1165640) or methylsuccinic anhydride, followed by cyclization of the resulting keto acids with various hydrazine (B178648) derivatives. nih.gov Another established method is the reaction of phenyl-4-oxobutanoic acid with hydrazine hydrate (B1144303) in ethanol. researchgate.net
More recent and "greener" approaches are being investigated. One-pot, multi-component reactions are gaining traction as they offer advantages like good yields, atom economy, and shorter reaction times. For instance, the use of catalysts like pentafluorophenylammonium triflate (PFPAT) in three-component condensations has been reported for related heterocyclic systems. researchgate.net While not yet applied directly to this specific pyridazinone, such methods represent a future direction for its synthesis.
The use of recyclable catalysts is another key aspect of sustainable production. Triphenylphosphine has been used as a recyclable catalyst for the synthesis of related dihydropyrimidine-2(1H)-thione derivatives from chalcones and thiourea, a method that could potentially be adapted. researchgate.net
The table below outlines some of the synthetic approaches:
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |
| Friedel-Crafts Acylation and Cyclization | Anilide derivative, Succinic anhydride, Hydrazine derivative | - | Established method | nih.gov |
| Cyclization of Keto Acid | Phenyl-4-oxobutanoic acid, Hydrazine hydrate | Ethanol | Straightforward | researchgate.net |
| One-pot Three-component Condensation | Chalcones, 1,3-indandione, Ammonium acetate | Pentafluorophenylammonium triflate (PFPAT) | Good yields, atom economy, short reaction times | researchgate.net |
| Catalytic Condensation | Chalcones, Thiourea | Triphenylphosphine (recyclable) | Recyclable catalyst | researchgate.net |
Clinical Translational Aspects and Preclinical Development
While many derivatives of this compound are in the early stages of research, some have progressed to preclinical development, and the general class of pyridazinones has seen clinical translation.
A notable example of a pyridazinone derivative that has reached clinical trials is MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov This compound, which contains a pyridazinone core, has shown an excellent safety profile in healthy volunteers and has demonstrated efficacy in decreasing LDL cholesterol and triglycerides. nih.gov This highlights the clinical potential of the pyridazinone scaffold.
Preclinical studies on various this compound analogues have demonstrated promising activities. For example, in vitro studies have shown significant vasorelaxant activity in the nanomolar range for certain 2-substituted derivatives. nih.gov Cardiotonic activities have been evaluated in isolated perfused toad hearts, with some compounds showing potential comparable to existing drugs like levosimendan. nih.gov
The anti-platelet aggregation effects of some analogues have been tested both in vitro and ex vivo. nih.gov While the in vitro results were promising, the ex vivo effects were less potent, indicating the need for further optimization for in vivo efficacy. nih.gov
The translation of promising preclinical findings into clinical applications remains a significant hurdle. nih.gov Further research is needed to address pharmacokinetic properties, long-term safety, and efficacy in relevant animal models before these compounds can advance to human clinical trials.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing substituted phenylhydrazines with α,β-unsaturated ketones in ethanol, followed by acid-catalyzed cyclization. For example, 6-(4-chlorophenyl) derivatives are prepared by reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol under basic conditions (sodium ethoxide), yielding substituted benzylidene analogs . Crystallization from ethanol or aqueous mixtures ensures purity.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For instance, Hirshfeld surface analysis of 4-benzyl-6-phenyl derivatives reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing . Spectroscopic characterization includes - and -NMR to verify substituent positions, IR for carbonyl group identification (~1650–1700 cm), and mass spectrometry for molecular weight confirmation .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer : Initial bioactivity screening often involves in vitro assays. For antihypertensive potential, angiotensin-converting enzyme (ACE) inhibition assays are conducted. Platelet aggregation inhibition is tested using ADP-induced aggregation models in human platelet-rich plasma, with IC values calculated .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this scaffold?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO) at the 4-position of the phenyl ring enhance antihypertensive activity by improving ACE binding affinity. Conversely, bulky substituents (e.g., benzylidene groups) at the 4,5-dihydropyridazinone core reduce bioavailability due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) correlate these trends with binding energies at target sites like β-adrenergic receptors .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, plasma protein content). Standardization using reference compounds (e.g., captopril for ACE inhibition) and orthogonal assays (e.g., ex vivo vascular relaxation models) can validate results. For example, Wang et al. (2007) reconciled platelet aggregation data by normalizing results to ADP concentration gradients .
Q. What are the challenges in transitioning from in vitro to in vivo models for this compound?
- Methodological Answer : Poor pharmacokinetic properties (e.g., rapid hepatic metabolism) are common. Strategies include prodrug design (e.g., esterification of hydroxyl groups) and nanoparticle encapsulation to enhance bioavailability. In vivo efficacy is tested in normotensive rat models, with telemetric blood pressure monitoring to assess duration of action .
Q. How do hydrogen-bonding networks and crystal packing affect the compound’s reactivity and stability?
- Methodological Answer : SC-XRD data reveal that C–H···O interactions in 6-phenyl derivatives form 1D chains, enhancing thermal stability. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% O···H contributions), which correlate with melting points and solubility profiles . Stability under accelerated storage conditions (40°C/75% RH) is monitored via HPLC to track degradation products.
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
